THP-NCS
Overview
Description
Mechanism of Action
Target of Action
THP-NCS, also known as Heptanediamide , is primarily used as a chelator for 68Ga . It has specific reactivity towards amines and is commonly used for peptides and antibodies labeling . The primary targets of this compound are therefore the amines present in these biological molecules.
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the amines. This suggests that this compound may form a complex with amines, enabling it to function as an efficient chelator for 68Ga .
Biochemical Pathways
It is known that this compound is used in the labeling of peptides and antibodies This suggests that it may play a role in the biochemical pathways involving these molecules
Pharmacokinetics
As a chelator for 68ga, it is likely that the bioavailability of this compound is influenced by its ability to form complexes with amines .
Result of Action
The result of this compound’s action is the formation of a complex with amines, enabling it to function as an efficient chelator for 68Ga . This allows for the labeling of peptides and antibodies, which can be used in various applications, such as in the field of biochemistry and medicine.
Biochemical Analysis
Biochemical Properties
THP-NCS interacts with various enzymes, proteins, and other biomolecules. For instance, Norcoclaurine Synthase (NCS) from Thalictrum flavum (Tf NCS), Papaver somniferum (Ps NCS1 and Ps NCS2), and Coptis japonica (Cj PR10A) share substantial identity with pathogen-related 10 (PR10) and Bet v1 proteins .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-NCS involves the conjugation of tris(hydroxypyridinone) with an isothiocyanate group. The reaction conditions are generally mild, often carried out at ambient temperature and neutral pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
THP-NCS undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with primary amines to form thiourea derivatives.
Complexation Reactions: This compound forms stable complexes with metal ions, particularly gallium-68, through coordination with the hydroxypyridinone groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Complexation Reactions: Gallium-68 is used as the metal ion, and the reactions are performed in aqueous solutions at neutral pH and ambient temperature.
Major Products Formed
Substitution Reactions: The major products are thiourea derivatives, which can be further utilized in various chemical applications.
Complexation Reactions: The primary product is the gallium-68-THP-NCS complex, used in PET imaging.
Scientific Research Applications
THP-NCS has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Deferiprone: Another hydroxypyridinone derivative used for iron chelation.
DOTA: A macrocyclic chelator used for complexing various metal ions in radiopharmaceuticals.
Uniqueness of THP-NCS
This compound stands out due to its bifunctional nature, combining the chelating properties of hydroxypyridinone with the reactivity of isothiocyanate. This allows for efficient and specific labeling of biomolecules, making it highly valuable in PET imaging and other diagnostic applications .
Properties
IUPAC Name |
N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZPMOAYGHWKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74N10O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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